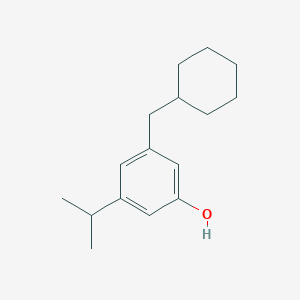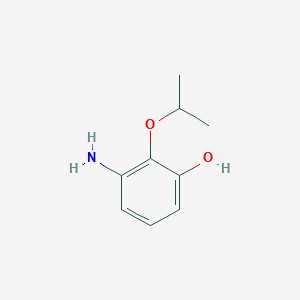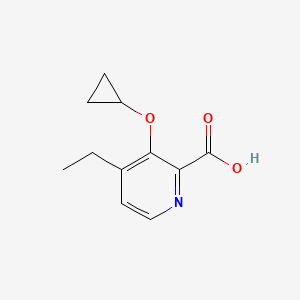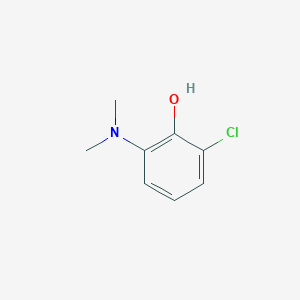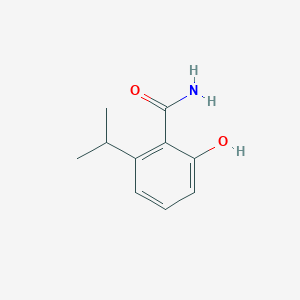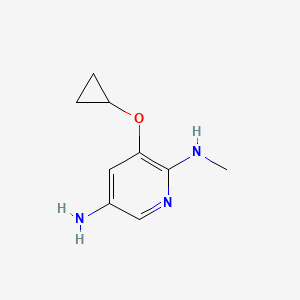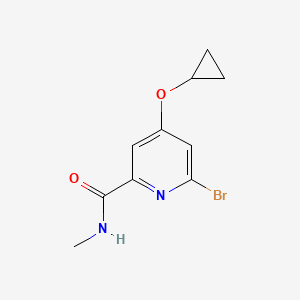
6-Bromo-4-cyclopropoxy-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with a molecular formula of C11H13BrN2O2. It is a derivative of picolinamide, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a cyclopropoxy group in its structure makes it a compound of interest for various chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the picolinamide structure is achieved through bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclopropoxylation: The cyclopropoxy group is introduced by reacting the brominated intermediate with cyclopropanol in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Bromo-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated or reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
6-Bromo-4-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies related to cell signaling pathways, protein interactions, and molecular docking studies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.
類似化合物との比較
Similar Compounds
6-Bromo-N-methylpicolinamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
4-Cyclopropoxy-N-methylpicolinamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
6-Bromo-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, which may alter its binding affinity and reactivity.
Uniqueness
6-Bromo-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of both the bromine atom and the cyclopropoxy group. This combination enhances its reactivity and selectivity in chemical reactions and biological interactions. The compound’s structure allows for versatile modifications, making it a valuable tool in various research fields.
特性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
6-bromo-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)8-4-7(5-9(11)13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChIキー |
UKHUATQIANWRJT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



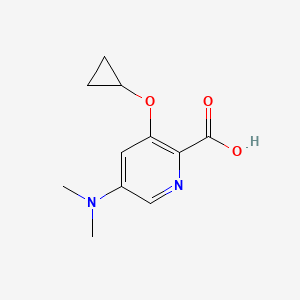
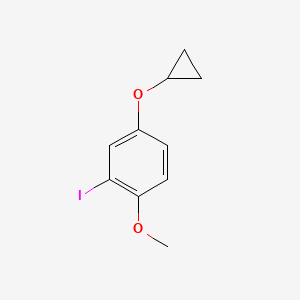


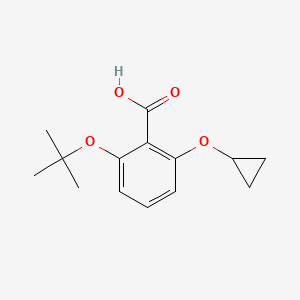
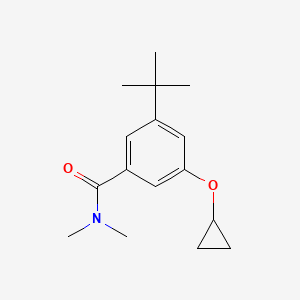
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
